molecular formula C8H15NO B13468281 3-Ethyl-5,5-dimethyl-2-pyrrolidinone

3-Ethyl-5,5-dimethyl-2-pyrrolidinone

Cat. No.: B13468281
M. Wt: 141.21 g/mol
InChI Key: VKFMIDBNCVVWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5,5-dimethyl-2-pyrrolidinone is a substituted pyrrolidinone, a five-membered lactam containing one nitrogen atom in its ring structure. Pyrrolidinones are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their polarity, hydrogen-bonding capacity, and metabolic stability.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-ethyl-5,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO/c1-4-6-5-8(2,3)9-7(6)10/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

VKFMIDBNCVVWTP-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(NC1=O)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-ethyl-5,5-dimethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the reaction of 3-ethyl-5,5-dimethyl-2-pyrrolidinone with appropriate reagents under controlled conditions can yield the desired compound . Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

3-ethyl-5,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-ethyl-5,5-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of fine chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 3-ethyl-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Pyrrolidinone vs. Oxazolidinedione: Ethadione

Compound : Ethadione (3-Ethyl-5,5-dimethyl-2,4-oxazolidinedione)
Structure : A five-membered oxazolidinedione ring with two oxygen atoms and one nitrogen atom.
Key Differences :

  • Solubility: The SMILES notation (O1C(C(=O)N(CC)C1=O)(C)C) suggests Ethadione’s higher polarity compared to pyrrolidinone derivatives, likely enhancing aqueous solubility.

Table 1: Structural Comparison

Compound Ring Type Molecular Formula Key Substituents Regulatory Status
3-Ethyl-5,5-dimethyl-2-pyrrolidinone Pyrrolidinone C₈H₁₅NO 3-Ethyl, 5,5-dimethyl Not specified
Ethadione Oxazolidinedione C₇H₁₁NO₃ 3-Ethyl, 5,5-dimethyl FDA/EMA-regulated API

Pyrrolidinone vs. Imidazolidinedione

Compound : 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione
Structure : A six-membered imidazolidinedione ring with two nitrogen atoms and two ketone groups.
Key Differences :

  • Hydrogen Bonding: Crystallographic studies reveal extensive C–H(ring) hydrogen-bonding interactions in imidazolidinediones, enhancing their crystalline stability compared to pyrrolidinones .

Table 2: Hydrogen Bonding and Stability

Compound Hydrogen Bonding Features Melting Point (Typical)
This compound Moderate (N–H and carbonyl groups) Not reported
3-Ethyl-5,5-diphenylimidazolidine-2,4-dione Strong C–H(ring) interactions Likely higher

Pyrrolidinone vs. Phthalide Derivatives

Compound : 3-Ethyl-5,7-dihydroxy-3,6-dimethylphthalide (from fungal metabolites)
Structure : A benzannulated γ-lactone (phthalide) with hydroxyl and methyl substituents.
Key Differences :

  • Bioactivity: Phthalides (e.g., compound 3 in ) often exhibit antimicrobial and cytotoxic activities, as seen in aspergillusphenol A (IC₅₀ = 0.338 µmol·L⁻¹ against liver cancer cells) . Pyrrolidinones may lack such pronounced bioactivity unless specifically functionalized.
  • Electrophilicity: The lactone ring in phthalides is more electrophilic than pyrrolidinones, influencing reactivity in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.